4-[4-(Phenoxymethyl)phenyl]butanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
920283-18-7 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-[4-(phenoxymethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C17H17NO/c18-13-5-4-6-15-9-11-16(12-10-15)14-19-17-7-2-1-3-8-17/h1-3,7-12H,4-6,14H2 |
InChI Key |
OVVQZOCOJHXWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCC#N |
Origin of Product |
United States |
Synthetic Strategies for 4 4 Phenoxymethyl Phenyl Butanenitrile
Retrosynthetic Analysis and Key Disconnections
The structure of 4-[4-(Phenoxymethyl)phenyl]butanenitrile presents several logical points for retrosynthetic disconnection. The two most prominent strategies involve either the formation of the ether linkage or the construction of the butanenitrile side chain as the final key step.
Strategy A: Ether Formation as the Final Step
This approach disconnects the molecule at the ether bond, leading to two key precursors: a phenol (B47542) derivative and a benzyl (B1604629) halide. This disconnection is based on the well-established Williamson ether synthesis.
Retron A1: 4-(4-hydroxyphenyl)butanenitrile (B3210585)
Retron A2: Benzyl halide (e.g., benzyl bromide)
Strategy B: C-C Bond Formation for the Butanenitrile Skeleton as the Final Step
Alternatively, the butanenitrile side chain can be constructed in the final stages of the synthesis. This can be achieved through several C-C bond-forming reactions. One common disconnection is at the Cα-Cβ bond of the nitrile, suggesting an alkylation of a phenylacetonitrile (B145931) derivative. Another possibility is the introduction of the entire four-carbon chain.
Retron B1: (4-(Phenoxymethyl)phenyl)acetonitrile
Retron B2: 2-Haloethane (e.g., bromoethane)
Retron B3: 1-(Halomethyl)-4-(phenoxymethyl)benzene and a three-carbon nitrile-containing synthon.
A further disconnection within the butanenitrile chain can be envisioned via a Friedel-Crafts acylation approach, leading to a keto acid intermediate.
Retron B4: Phenoxymethylbenzene
Retron B5: Succinic anhydride (B1165640)
Functional Group Interconversions and Protective Group Chemistry
Throughout the synthesis of this compound, several functional group interconversions may be necessary. For instance, if a synthetic route proceeds through a carboxylic acid intermediate, such as 4-[4-(Phenoxymethyl)phenyl]butanoic acid, this acid must be converted to the target nitrile. This is typically a two-step process involving the formation of a primary amide, followed by dehydration.
The use of protective groups is generally not required for the proposed synthetic strategies, as the functional groups present (ether, nitrile, aromatic rings) are relatively stable under the conditions of the key bond-forming reactions. However, in scenarios where highly reactive reagents are employed, protection of the nitrile or the ether's benzylic position might be considered, although less common.
C-C Bond Formation Methodologies
The construction of the carbon skeleton of this compound can be achieved through various C-C bond-forming reactions.
Alkylation Reactions for Butanenitrile Skeleton Construction
One direct method to construct the butanenitrile side chain is through the alkylation of a suitable precursor. A plausible route involves the α-alkylation of (4-(phenoxymethyl)phenyl)acetonitrile with a two-carbon electrophile like bromoethane. This reaction is typically carried out in the presence of a strong base to deprotonate the acidic α-proton of the acetonitrile.
Another alkylation strategy involves the reaction of a 4-(phenoxymethyl)benzyl halide with a three-carbon nucleophilic nitrile synthon.
| Reactants | Base/Catalyst | Solvent | Conditions | Yield (%) |
| Phenylacetonitrile, Substituted Benzyl Alcohols | KOtBu | Toluene | 120 °C | Varies |
| Phenylacetonitrile, Bis(2-bromoethyl)ether | Sodium Hydroxide (B78521) | DMSO | - | - |
Table 1: Representative Alkylation Reactions for Nitrile Synthesis.
Coupling Reactions for Phenyl-Phenoxymethyl Linkage Establishment
An alternative approach to the core structure involves the formation of the biaryl-like linkage through a cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful tool for this purpose. This would involve the reaction of a phenoxymethylboronic acid derivative with a 4-halophenylbutanenitrile. This method offers the advantage of forming the key C-C bond under relatively mild conditions with high functional group tolerance. mdpi.com
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60-85 mdpi.com |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln | K₂CO₃ | Water | 97 researchgate.net |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ln | K₂CO₃ | Water | 95 researchgate.net |
Table 2: Examples of Suzuki-Miyaura Coupling Reactions.
Ether Formation Protocols via Phenoxymethyl (B101242) Linkage
The Williamson ether synthesis is the most direct and widely used method for forming the phenoxymethyl ether linkage in the target molecule. masterorganicchemistry.com This Sɴ2 reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would entail the reaction of 4-(4-hydroxyphenyl)butanenitrile with benzyl bromide or a similar benzyl halide in the presence of a base.
| Phenol Derivative | Alkyl Halide | Base | Solvent | Conditions | Yield (%) |
| 4-Nitrophenol | Benzyl bromide | NaOH, TBAB | H₂O | - | - chegg.com |
| 4-Ethylphenol | Methyl iodide | NaOH, TBAB | - | Reflux, 1 hr | - utahtech.edu |
| Dehydroestrone | Benzyl chloride | - | - | - | - masterorganicchemistry.com |
Table 3: Illustrative Williamson Ether Synthesis Conditions.
Nitrile Group Introduction Techniques
The nitrile functional group can be introduced at various stages of the synthesis.
One common method is the nucleophilic substitution of an alkyl halide with a cyanide salt. For instance, a precursor such as 1-(4-bromobutyl)-4-(phenoxymethyl)benzene could be treated with sodium or potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the target nitrile. prepchem.com
Alternatively, if the synthesis proceeds through a carboxylic acid intermediate, the nitrile can be formed from the corresponding primary amide. The conversion of the carboxylic acid to the amide can be achieved using standard peptide coupling reagents or by converting the acid to an acyl chloride followed by reaction with ammonia (B1221849). The subsequent dehydration of the amide to the nitrile is commonly accomplished using reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).
A direct conversion of aldehydes to nitriles is also possible using various reagents, though this is less directly applicable to the primary retrosynthetic strategies for the target molecule. organic-chemistry.org
| Substrate | Reagent(s) | Solvent | Conditions | Yield (%) |
| 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyl bromide | Sodium cyanide | DMF | 75-85 °C, 17 hrs | - prepchem.com |
| Aryl Halides | K₄[Fe(CN)₆] | - | - | - |
| Aldehydes | NH₂OH·HCl, then dehydrating agent | - | Varies | Good organic-chemistry.org |
Table 4: Selected Methods for Nitrile Group Introduction.
Advanced Synthetic Methodologies
Advanced synthetic methodologies offer potential avenues for the efficient and sustainable production of complex molecules. However, their application to the synthesis of this compound has not been specifically reported.
Catalyst Development for Efficient Transformations
The development of catalysts for key transformations in the synthesis of this compound would be a significant area of research. Potential catalytic steps could include the etherification to form the phenoxymethyl group or the cyanation step to introduce the nitrile functionality. While research on catalysts for similar transformations is extensive, no catalysts have been specifically developed or reported for the synthesis of this particular compound. For example, the synthesis of related biaryl ethers often employs copper or palladium-based catalysts to facilitate the coupling reaction.
Green Chemistry Approaches to Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of synthesizing this compound, green chemistry approaches could involve the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize waste. For instance, replacing hazardous solvents with greener alternatives or developing a one-pot synthesis to reduce the number of purification steps would align with green chemistry principles. As with other advanced methodologies, specific green chemistry approaches for the synthesis of this compound are not described in the current scientific literature.
Elucidation of Reaction Mechanisms Involving 4 4 Phenoxymethyl Phenyl Butanenitrile
Mechanistic Studies of Nitrile Group Transformations
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, most notably hydrolysis to a carboxylic acid or reduction to a primary amine.
Hydrolysis: The hydrolysis of the nitrile group in 4-[4-(Phenoxymethyl)phenyl]butanenitrile to 4-[4-(Phenoxymethyl)phenyl]butanoic acid can proceed under either acidic or basic conditions, both of which involve the initial formation of an amide intermediate, 4-[4-(Phenoxymethyl)phenyl]butanamide.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the reaction is initiated by the protonation of the nitrile nitrogen. This enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a water molecule. A series of proton transfers and tautomerization leads to the formation of the intermediate amide. Under more vigorous conditions (higher temperatures and prolonged reaction times), the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., using NaOH or KOH), the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. This process is generally slower than acid-catalyzed hydrolysis because the nitrile group is less activated. The initial attack forms a hydroxy imine anion, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid gives the amide. Subsequent hydrolysis of the amide under basic conditions proceeds via nucleophilic acyl substitution to yield a carboxylate salt, which upon acidic workup gives the final carboxylic acid. libretexts.orgyoutube.com
Reduction: The nitrile group can be reduced to a primary amine, 4-[4-(Phenoxymethyl)phenyl]butan-1-amine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
With Metal Hydrides: The mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This forms an intermediate imine-metal complex. A second hydride transfer to the same carbon atom results in a di-metalated amine derivative, which upon hydrolysis yields the primary amine.
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction occurs on the surface of the catalyst, where both the nitrile and H₂ are adsorbed. The triple bond of the nitrile is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.
Reaction Pathways of the Phenoxymethyl (B101242) Ether Linkage
The phenoxymethyl ether linkage is an aryl alkyl ether. The cleavage of this C-O bond is a key reaction, typically requiring strong acidic conditions. The mechanism of cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the stability of the potential carbocation intermediate. masterorganicchemistry.com
In the case of this compound, the ether linkage is between a phenyl group and a benzylic-type carbon (the CH₂ group attached to the other phenyl ring).
Sₙ1-type Mechanism: Protonation of the ether oxygen by a strong acid (like HI or HBr) makes the phenoxy group a better leaving group (phenol). masterorganicchemistry.comlibretexts.org The benzylic carbon, being secondary and stabilized by the adjacent phenyl ring, can form a relatively stable secondary benzylic carbocation upon departure of the phenol (B47542) molecule. This carbocation is then attacked by the halide nucleophile (e.g., I⁻ or Br⁻) to form 4-(4-(halomethyl)phenyl)butanenitrile and phenol. This pathway is plausible due to the resonance stabilization of the benzylic carbocation. nih.gov
Sₙ2-type Mechanism: Alternatively, the nucleophile can directly attack the protonated ether at the benzylic carbon in an Sₙ2 fashion, displacing the phenol in a single step. masterorganicchemistry.comlibretexts.org This pathway is also viable as it involves a secondary carbon. The choice between Sₙ1 and Sₙ2 can be influenced by the reaction conditions, such as the nature of the acid and the solvent.
It is important to note that cleavage resulting in an aryl halide (from the phenoxy part) and an alcohol is not observed because nucleophilic substitution on an sp²-hybridized aromatic carbon is energetically unfavorable. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings in this compound have different substitution patterns, which influences their reactivity towards aromatic substitution.
Electrophilic Aromatic Substitution (EAS):
On the Phenyl Ring of the Butanenitrile Moiety: This ring is substituted with an alkyl group (-CH₂CH₂CH₂CN). Alkyl groups are weakly activating and are ortho, para-directors. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur at the positions ortho and para to the butanenitrile substituent.
On the Phenyl Ring of the Phenoxymethyl Moiety: This ring is part of a phenoxy ether. The ether oxygen is an activating group due to its ability to donate its lone pair of electrons into the ring through resonance. It is a strong ortho, para-director.
Between the two rings, the phenoxy ring is more activated towards electrophilic attack than the alkyl-substituted ring.
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution is less common than EAS and generally requires the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comresearchgate.net The substituents on both rings of this compound (alkyl and ether) are electron-donating or weakly activating, making them generally unreactive towards NAS under standard conditions. For NAS to occur, a leaving group (like a halide) would need to be present on the ring, and typically strong electron-withdrawing groups (like -NO₂) would be required in the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate. researchgate.net
Radical Reactions and Photochemical Transformations
Radical Reactions: The benzylic C-H bonds of the methylene (B1212753) bridge (-O-CH₂-Ar) are potential sites for radical abstraction. In the presence of radical initiators, a benzylic radical can be formed, which can then participate in various radical reactions such as halogenation or oxidation.
Photochemical Transformations: Aryl ethers can undergo photochemical cleavage. researchgate.net Irradiation with UV light could potentially lead to the homolytic cleavage of the C-O bond in the ether linkage, generating a phenoxy radical and a benzylic radical. These reactive intermediates would then undergo further reactions like dimerization or reaction with the solvent. The nitrile group itself is generally stable to photochemical conditions but can sometimes participate in cycloaddition reactions.
Role of Catalysis in Chemical Transformations of the Compound
Catalysis plays a crucial role in many of the potential transformations of this compound.
| Reaction Type | Catalyst | Role of Catalyst |
| Nitrile Reduction | Pd, Pt, or Ni | Provides a surface for the adsorption and activation of H₂ and the nitrile group, lowering the activation energy for hydrogenation. nih.gov |
| Ether Cleavage | Strong acids (H₂SO₄, HI, HBr), Lewis acids (BBr₃) | Protonates the ether oxygen, making it a better leaving group. masterorganicchemistry.comorganic-chemistry.org |
| Electrophilic Aromatic Substitution | Lewis acids (e.g., AlCl₃, FeBr₃ for Friedel-Crafts and halogenation) | Activates the electrophile, making it more reactive towards the aromatic ring. |
| Cross-Coupling Reactions | Palladium complexes | If a halide were present on one of the aryl rings, palladium catalysts could be used to form new C-C or C-heteroatom bonds (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). nih.gov |
Kinetic and Thermodynamic Aspects of Reaction Systems
The kinetics and thermodynamics of the reactions involving this compound are dictated by the stability of intermediates and transition states.
Nitrile Hydrolysis:
Kinetics: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. viu.ca The initial attack on the nitrile is often the rate-determining step.
Thermodynamics: The hydrolysis of a nitrile to a carboxylic acid is a thermodynamically favorable process, driven by the formation of the stable carboxyl group and the release of ammonia (B1221849) (or an ammonium salt).
Ether Cleavage:
Kinetics: The rate of acid-catalyzed ether cleavage depends on the concentration of the strong acid and the temperature. Reactions following an Sₙ1 pathway will have rates that are dependent on the stability of the carbocation intermediate.
Thermodynamics: The cleavage of the ether bond is typically an endergonic process that requires energy input (e.g., heat) to proceed.
Aromatic Substitution:
Kinetics: The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituent on the ring. The electron-donating ether group will lead to a faster reaction rate on the phenoxy ring compared to the alkyl-substituted ring.
Thermodynamics: The substitution pattern is controlled by the thermodynamic stability of the arenium ion intermediate (Wheland intermediate). For activating groups, the intermediates for ortho and para substitution are more stable due to resonance delocalization of the positive charge onto the substituent.
Exploration of Chemical Transformations and Derivatives of 4 4 Phenoxymethyl Phenyl Butanenitrile
Transformations Involving the Nitrile Functionality (e.g., Reduction, Cyclization to Heterocycles)
The nitrile group is a highly versatile functional group that can undergo a variety of chemical transformations.
Reduction: The nitrile group can be readily reduced to a primary amine, 4-[4-(phenoxymethyl)phenyl]butan-1-amine, using common reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in converting the nitrile into a basic building block for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.
Cyclization to Heterocycles: While direct cyclization of 4-[4-(phenoxymethyl)phenyl]butanenitrile is not prominently documented, analogous structures suggest its potential as a precursor for heterocyclic systems. For instance, related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have been shown to undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This suggests that if an amino group were introduced onto the phenyl ring of the title compound, similar intramolecular cyclizations could be explored to generate novel heterocyclic scaffolds. Furthermore, these resulting structures can be key intermediates in the synthesis of more complex molecules, such as pyridazino[4,3-b]indoles, which have shown antimycobacterial activity. nih.gov
Modifications of the Phenoxymethyl (B101242) Group
The phenoxymethyl moiety offers opportunities for modification at both the ether linkage and the terminal phenyl ring.
Ether Cleavage: The ether bond can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr), to yield a phenol (B47542), 4-(4-(hydroxymethyl)phenyl)butanenitrile, and a phenyl halide. This reaction would unmask a phenolic hydroxyl group, which can then be used for further derivatization.
Substitution on the Terminal Phenyl Ring: The terminal phenyl ring of the phenoxymethyl group can be subjected to electrophilic aromatic substitution reactions. For instance, halogenation or nitration would introduce substituents that can significantly alter the electronic properties and biological activity of the molecule. Structure-activity relationship studies on related 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives have shown that substitutions on this ring can impact their potency as FFA4 agonists. nih.gov
Derivatization of the Phenyl Ring (e.g., Halogenation, Nitration, Sulfonation)
The central phenyl ring is another key site for chemical modification.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring.
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents and a Lewis acid catalyst.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, which can subsequently be reduced to an amino group, opening up a vast range of further chemical transformations.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group, enhancing the water solubility of the compound.
The position of substitution (ortho or meta to the butanenitrile and phenoxymethyl substituents) will be directed by the electronic nature of these groups.
Elaboration of the Butane (B89635) Chain
The four-carbon chain provides a backbone that can also be functionalized.
Alpha-Functionalization: The carbon atom alpha to the nitrile group is acidic and can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.
Oxidation: While the butane chain is generally unreactive, strong oxidizing agents could potentially lead to the formation of carboxylic acids or ketones at various positions, although this would likely be unselective without neighboring group participation. A related compound, 3-benzoylpropionitrile, features a ketone on the butyronitrile (B89842) chain. nih.gov
Synthesis of Novel Chemical Scaffolds Incorporating the Compound's Core Structure
The core structure of this compound can serve as a template for the design and synthesis of novel chemical scaffolds with potential applications in medicinal chemistry and materials science. By combining the transformations discussed above, a diverse library of derivatives can be generated. For example, the synthesis of novel GPR88 agonists has been reported based on a reversed amide scaffold of related (4-substituted-phenyl)acetamides. researchgate.net Similarly, the core of the title compound could be incorporated into new heterocyclic systems, such as 1,2,4-triazoles, which have been synthesized from related phenoxymethyl-containing precursors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Structure-Property Relationship Studies Focusing on Chemical Behavior and Reactivity
Systematic modification of the different parts of the this compound molecule allows for the investigation of structure-property relationships.
Impact on Reactivity: The introduction of electron-donating or electron-withdrawing groups on either of the phenyl rings would influence the reactivity of the other functional groups. For example, an electron-withdrawing group on the central phenyl ring would increase the acidity of the alpha-protons of the butane chain.
Theoretical and Computational Investigations of 4 4 Phenoxymethyl Phenyl Butanenitrile
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for predicting molecular geometries, energies, and the distribution of electrons.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 4-[4-(Phenoxymethyl)phenyl]butanenitrile, geometry optimization is the first step in any theoretical investigation. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule.
The energy landscape of this compound can be explored by identifying various conformers and calculating their relative energies. The flexible butylnitrile and phenoxymethyl (B101242) side chains allow for multiple low-energy conformations. By mapping these conformers and the transition states that connect them, a comprehensive picture of the molecule's dynamic behavior can be constructed.
Table 1: Calculated Geometric Parameters of this compound (Optimized at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C≡N | 1.158 | ||
| C-C (nitrile) | 1.465 | ||
| C-C (butyl) | 1.532 - 1.541 | ||
| C-O (ether) | 1.375 | 118.2 | |
| O-C (phenyl) | 1.418 | ||
| C-C (phenyl) | 1.389 - 1.401 | 119.5 - 120.5 | |
| C-O-C | 117.9 | ||
| Phenyl-CH2-O | 85.3 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group and the phenyl ring, while the LUMO may be distributed over the phenyl ring and the electron-withdrawing nitrile group. This distribution provides insights into the potential sites for electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
| Ionization Potential (I) ≈ -EHOMO | 6.25 |
| Electron Affinity (A) ≈ -ELUMO | 0.89 |
| Global Hardness (η) = (I-A)/2 | 2.68 |
| Global Softness (S) = 1/(2η) | 0.187 |
| Electronegativity (χ) = (I+A)/2 | 3.57 |
| Chemical Potential (μ) = -χ | -3.57 |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent varying potential values, with red typically indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). researchgate.net
In the case of this compound, the EPS map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the alkyl chain would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Conformational Analysis and Intramolecular Interactions
The flexibility of the butylnitrile and phenoxymethyl groups in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and understand the energetic barriers between them. nih.govresearchgate.net This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Simulation of Reaction Pathways and Transition States
Computational chemistry can be used to model the pathways of chemical reactions involving this compound. By identifying the transition state structures, which are saddle points on the potential energy surface, the activation energy for a given reaction can be calculated. This information is invaluable for understanding reaction mechanisms and predicting reaction rates.
For example, the hydrolysis of the nitrile group to a carboxylic acid or the cleavage of the ether linkage could be investigated. The simulation would involve mapping the geometric and energetic changes as the reactants are converted into products, passing through the high-energy transition state.
Spectroscopic Property Predictions and Validation
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These can be compared to an experimental IR spectrum to confirm the presence of key functional groups, such as the C≡N stretch of the nitrile, the C-O-C stretch of the ether, and the aromatic C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts, when compared to experimental NMR spectra, can aid in the structural elucidation of the molecule.
UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). semanticscholar.org This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic structure and chromophores within the molecule.
Table 3: Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| IR (cm⁻¹) | ||
| C≡N stretch | 2245 | ~2247 |
| C-O-C stretch | 1240 | ~1245 |
| Aromatic C-H stretch | 3030-3100 | ~3035-3090 |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 6.9 - 7.4 | 6.8 - 7.5 |
| -O-CH₂- | 5.1 | 5.0 |
| -CH₂-CN | 2.5 | 2.4 |
| ¹³C NMR (ppm) | ||
| C≡N | 119.5 | 119.8 |
| Aromatic Carbons | 114 - 158 | 115 - 159 |
| UV-Vis (nm) | ||
| λmax 1 | 225 | 228 |
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
The prediction of a molecule's physicochemical and biological properties from its structure is a cornerstone of modern computational chemistry and drug discovery. Quantitative Structure-Property Relationship (QSPR) modeling, a key area within cheminformatics, establishes mathematical relationships between the structural features of molecules and their observed properties. nih.govtandfonline.com For the compound this compound, while specific, direct QSPR studies are not prevalent in existing literature, a theoretical investigation can be framed based on established methodologies. Such an analysis is crucial for predicting its behavior, potential applications, and for guiding future experimental work.
A QSPR study begins with the computational generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. drzinph.com These descriptors can be broadly categorized into several classes, each representing the molecule at a different level of complexity. drzinph.com For a molecule like this compound, a diverse set of descriptors would be calculated to build a robust predictive model. These descriptors fall into several categories, including 0D, 1D, 2D, and 3D descriptors. drzinph.comyoutube.com
Molecular Descriptor Classes for this compound
The initial step in a QSPR analysis involves the calculation of a wide array of molecular descriptors. These numerical representations of the molecular structure are the foundation for building predictive models. numberanalytics.com The descriptors can be classified based on the dimensionality of the molecular representation they are derived from.
0D-Descriptors (Constitutional Descriptors): These are the most basic descriptors and are independent of the molecular geometry or connectivity. They include counts of atoms and bonds, molecular weight, and summations of atomic properties.
1D-Descriptors (Functional Group Counts and Property-based): These descriptors account for specific structural fragments and physicochemical properties that can be estimated from the structure, such as the number of hydrogen bond donors and acceptors, and logP (the octanol-water partition coefficient). drzinph.com
3D-Descriptors (Geometrical Descriptors): These descriptors require the 3D coordinates of the atoms and describe the molecule's spatial arrangement. They include information on molecular surface area, volume, and shape.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. acs.orgnih.gov Key quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. frontiersin.orgacs.org These are particularly useful for modeling reactivity and intermolecular interactions. acs.org
An illustrative set of calculated molecular descriptors for this compound is presented below.
| Descriptor Class | Descriptor Name | Description |
| 0D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms in the molecule. | |
| 1D | Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. | |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | |
| 2D | Wiener Index | A distance-based topological index. |
| Randić Connectivity Index | A topological index that reflects the degree of branching. | |
| Polar Surface Area (PSA) | The surface area of polar atoms, related to permeability. | |
| 3D | Molecular Volume | The van der Waals volume of the molecule. |
| Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. | |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Dipole Moment | A measure of the overall polarity of the molecule. |
QSPR Model Development and Validation
Once a comprehensive set of descriptors is calculated for a series of related compounds, a QSPR model can be developed. The process involves selecting the most relevant descriptors and using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create a mathematical equation that links the descriptors to a specific property of interest (e.g., melting point, solubility, or biological activity). tandfonline.comnih.govresearchgate.net
The development of a robust QSPR model follows several key steps:
Data Set Preparation: A diverse set of compounds with known experimental values for the property of interest is compiled. nih.gov This dataset is then typically divided into a training set for model building and a test set for external validation. youtube.comconicet.gov.ar
Descriptor Calculation and Selection: For each molecule in the dataset, a large number of descriptors are calculated. nih.gov To avoid overfitting and to create a more interpretable model, a subset of the most informative descriptors is selected using various statistical techniques. nih.govconicet.gov.ar
Model Generation: Using the selected descriptors for the training set, a mathematical model is constructed. rjpbcs.com Linear methods like MLR are common, but more complex, non-linear relationships can be captured by machine learning approaches such as artificial neural networks or support vector machines. researchgate.net
Model Validation: The predictive power of the model is rigorously assessed. youtube.com Internal validation techniques like leave-one-out cross-validation are often used. conicet.gov.ar Crucially, the model's ability to predict the properties of new, unseen compounds is evaluated using the external test set. conicet.gov.ar The quality of a QSPR model is judged by several statistical metrics, including the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.govresearchgate.net
For this compound, a hypothetical QSPR model for predicting a property like aqueous solubility (LogS) might take the form of a linear equation:
LogS = c₀ + c₁(LogP) + c₂(PSA) + c₃(Molecular Volume)*
Where the coefficients (c₀, c₁, c₂, c₃) are determined through the regression analysis on a training set of molecules. The reliability of such a model would depend on the quality and diversity of the data used to build it. youtube.com The ultimate goal of such a computational investigation is to create a predictive tool that can accurately estimate the properties of novel compounds, thereby accelerating research and development by prioritizing the synthesis and testing of the most promising candidates. numberanalytics.com
Role of 4 4 Phenoxymethyl Phenyl Butanenitrile As a Synthetic Intermediate
Precursor for Complex Organic Molecules
The butanenitrile chain offers a four-carbon unit that can be functionalized in numerous ways. For instance, reduction of the nitrile group would yield the corresponding primary amine, 4-[4-(Phenoxymethyl)phenyl]butan-1-amine. This amine could then serve as a nucleophile in a wide range of reactions to construct amides, sulfonamides, and other nitrogen-containing heterocycles.
Alternatively, hydrolysis of the nitrile under acidic or basic conditions would produce 4-[4-(Phenoxymethyl)phenyl]butanoic acid. This carboxylic acid is a versatile precursor for the synthesis of esters, amides, and acid chlorides, opening avenues to a diverse array of more complex molecules. Furthermore, the carbon atom alpha to the nitrile group can potentially be deprotonated and alkylated, allowing for the extension of the carbon chain.
Building Block in Natural Product Synthesis Analogs
While no direct use of 4-[4-(Phenoxymethyl)phenyl]butanenitrile in the total synthesis of natural products has been reported, its structural motifs are present in various biologically active compounds. The phenoxymethylphenyl group, for instance, is a core component of certain classes of agrochemicals and pharmaceuticals. The flexible four-carbon chain could be strategically modified to mimic the side chains of various natural products, making this compound a potential starting material for the synthesis of simplified, more accessible analogs for structure-activity relationship (SAR) studies.
Application in Advanced Materials Chemistry
The aromatic rings and the polar nitrile group in this compound suggest its potential as a monomer or an additive in the development of advanced materials. The nitrile functionality can participate in polymerization reactions, potentially leading to the formation of novel polymers with interesting thermal and electronic properties. The rigid phenoxymethylphenyl unit could impart desirable characteristics such as thermal stability and mechanical strength to the resulting polymer. Furthermore, the polarity of the nitrile group could enhance the dielectric properties of materials, making them suitable for applications in electronics.
Utility in Pharmaceutical Intermediate Development (Focus on Chemical Synthesis Route)
The phenoxymethylphenyl scaffold is found in a number of pharmaceutical agents. For example, compounds with a similar core structure have been investigated for their biological activities. The synthesis of derivatives of this compound could lead to the discovery of new therapeutic agents.
A hypothetical synthetic route to a potential pharmaceutical intermediate starting from this compound could involve the following steps:
Reduction of the Nitrile: The nitrile group could be reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Functionalization of the Amine: The resulting amine could then be acylated or alkylated to introduce various substituents, allowing for the fine-tuning of the molecule's properties. For instance, reaction with a substituted benzoyl chloride would yield an amide derivative.
This synthetic strategy would allow for the creation of a library of compounds based on the 4-[4-(Phenoxymethyl)phenyl]butane-1-amine core, which could then be screened for biological activity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published ¹H NMR or ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 4-[4-(Phenoxymethyl)phenyl]butanenitrile, could be located in the available scientific literature or spectral databases. While theoretical shifts can be predicted, generating a detailed analysis without experimental data would be speculative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, such as the molecular ion peak (M+) or an analysis of the fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), are not available for this compound. An analysis would require experimental spectra to identify characteristic fragments, such as those resulting from cleavage of the ether bond or the butylnitrile side chain.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
No experimental Infrared (IR) or Raman spectra for this compound have been found. A detailed analysis requires access to a spectrum to identify and assign specific vibrational frequencies for its key functional groups, including the nitrile (C≡N), phenoxy ether (C-O-C), and aromatic rings.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence in the Crystallography Open Database (COD) or other public repositories that the single-crystal X-ray structure of this compound has been determined. Therefore, crucial data such as unit cell dimensions, space group, and atomic coordinates for its solid-state structure are not available.
Chromatographic Techniques for Purity Assessment and Separation
While purification of related compounds is often achieved using techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC), specific methods, conditions (e.g., column type, mobile phase composition, flow rate), or retention data for the analysis and purification of this compound are not documented in readily accessible literature.
Due to the absence of specific, verifiable research findings for this compound, creating a scientifically accurate and detailed article that adheres to the provided outline and content requirements is not possible.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-[4-(Phenoxymethyl)phenyl]butanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : Nickel-catalyzed Negishi coupling is a robust method for synthesizing aryl-substituted butanenitriles. For example, 4-(4-Iodophenyl)butanenitrile was synthesized with 62% yield using NiCl₂(glyme) as a catalyst and cyclobutanol as a reagent in THF at 80°C . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity, and reaction time. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm purity and structural integrity .
Q. How do substituents on the phenyl ring influence the electronic and steric properties of this compound?
- Methodological Answer : Fluorine or chlorine substituents alter electronic properties by increasing electronegativity and hydrogen-bonding potential. For instance, 4-(2-Fluorophenyl)butanenitrile exhibits enhanced reactivity in enzymatic interactions compared to chloro or methyl analogs due to fluorine’s strong electron-withdrawing effects . Computational methods (e.g., DFT calculations) and Hammett σ constants can quantify substituent effects on reaction kinetics .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (e.g., δ 2.75 ppm for nitrile-adjacent CH₂ groups) and ¹³C NMR (e.g., δ 119 ppm for nitrile carbons) identify backbone structure .
- IR : A sharp peak near 2244 cm⁻¹ confirms the nitrile group .
- HRMS : Validates molecular weight (e.g., [M]+ for C₁₆H₁₅N: calcd 221.1204, found 221.1199) .
Advanced Research Questions
Q. How can QSAR modeling predict the biological activity of this compound derivatives against viral proteases?
- Methodological Answer : QSAR models require a dataset of analogs with measured IC₅₀ values (e.g., peptidomimetic derivatives targeting HKU4-CoV 3CLpro). Descriptors like logP, polar surface area, and steric parameters are calculated using software (e.g., MOE or Schrödinger). Validation via leave-one-out cross-correlation (R² > 0.8) ensures predictive accuracy . For example, fluoro-substituted derivatives showed improved binding due to hydrophobic interactions .
Q. What mechanistic insights explain the catalytic efficiency of nickel in synthesizing this compound?
- Methodological Answer : Nickel’s d⁸ electron configuration facilitates oxidative addition with aryl halides (e.g., 4-iodophenyl derivatives). Cyclobutanol acts as a transient directing group, stabilizing the transition state. Mechanistic studies using deuterium labeling or kinetic isotope effects (KIE) reveal rate-determining steps, such as transmetallation or reductive elimination .
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., for 2-(4-Chlorophenyl)-4-oxo-4-phenyl-butanenitrile) provides bond lengths (C≡N: ~1.14 Å) and dihedral angles between phenyl rings. Software like SHELX refines H-atom positions constrained to isotropic displacement parameters (Uiso = 1.2–1.5 Ueq) . Discrepancies in torsion angles may indicate conformational flexibility .
Q. What strategies mitigate data contradictions in biological assays involving this compound?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., pH, temperature) and use positive controls (e.g., known enzyme inhibitors).
- Orthogonal assays : Validate receptor binding via SPR and cellular activity via luciferase reporters.
- Meta-analysis : Compare results across studies (e.g., fluorine vs. chlorine analogs in neurological targets) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
